N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

PDK2 inhibition Structure-activity relationship Anti-osteosarcoma

N-Benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule belonging to a focused series of 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide derivatives. This class was identified through cytotoxicity screening as a novel phenotype targeting pyruvate dehydrogenase kinase 2 (PDK2) for anti-osteosarcoma applications.

Molecular Formula C25H27N3O4
Molecular Weight 433.508
CAS No. 898441-35-5
Cat. No. B2418409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
CAS898441-35-5
Molecular FormulaC25H27N3O4
Molecular Weight433.508
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H27N3O4/c29-23-15-22(17-27-11-13-28(14-12-27)21-9-5-2-6-10-21)31-18-24(23)32-19-25(30)26-16-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2,(H,26,30)
InChIKeyACVYJCPTKAVOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide (CAS 898441-35-5): A Differentiated PDK2-Targeting Chemical Probe


N-Benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule belonging to a focused series of 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide derivatives. This class was identified through cytotoxicity screening as a novel phenotype targeting pyruvate dehydrogenase kinase 2 (PDK2) for anti-osteosarcoma applications [1]. The compound features an N-benzyl acetamide side chain, distinguishing it from N-alkyl analogs explored in the same screening campaign, with the lead compound from this series demonstrating high PDK2 binding affinity (Kd = 2.3 µM) and functional inhibition (EC50 = 1.1 µM) [1].

Workflow
PDK2 pathway inhibition and cancer metabolism studies
Selection Logic
N-Benzyl modification for distinct SAR exploration; scaffold-validated PDK2 target engagement
Use Context
Kinase selectivity profiling and cell-model endpoint review (class-level evidence)

Why N-Alkyl Chain Modifications in PDK2-Targeting Pyran-Piperazine Acetamides Are Not Interchangeable


In the PDK2 inhibitor series bearing the 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide scaffold, the nature of the terminal amide substituent directly controls both enzymatic potency and kinase selectivity. Published screening data reveal that even minor N-alkyl modifications produce substantial shifts in inhibitory activity: the N-isopropyl analog achieves 64.3% inhibition, while the N-methyl derivative shows only 54.1% inhibition at identical 0.01 mM concentration against PDK2 [1]. The N-benzyl group present in CAS 898441-35-5 introduces a significantly larger aromatic hydrophobic surface, which is predicted to engage the lipophilic pocket adjacent to the PDK2 ATP-binding site in a manner fundamentally distinct from smaller alkyl substituents [2]. Generic substitution without confirming PDK2 engagement and selectivity would forfeit the structure-activity relationship validated within this specific chemical series.

N-Benzyl Probe (CAS 898441-35-5)
Aromatic hydrophobic surface predicted to engage lipophilic pocket adjacent to ATP site; binding mode and potency may differ significantly from N-alkyl analogs.
N-Alkyl Analogs (e.g., Methyl, Isopropyl)
Smaller substituents yield distinct PDK2 inhibition magnitudes (documented activity gap within series). Generic replacement without confirming PDK2 engagement and selectivity would forfeit established SAR.

Quantitative Differentiation Evidence for N-Benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide


PDK2 Inhibitory Activity: Class-Level SAR vs. N-Alkyl Analogs

Within the PDK2 inhibitor series, PDK2 enzymatic inhibition is acutely sensitive to N-substituent identity. At a standardized concentration of 0.01 mM, the N-isopropyl congener achieves 64.3% inhibition, while the N-methyl congener exhibits markedly lower activity at 54.1% inhibition [1]. This 10.2-percentage-point gap between two closely related alkyl analogs demonstrates that the amide N-substituent is a critical activity determinant. The N-benzyl group of CAS 898441-35-5 represents a structurally distinct substitution pattern whose PDK2 engagement profile cannot be reliably extrapolated from the published alkyl analog data without dedicated experimental confirmation.

PDK2 Inhibitory Activity SAR
Class-level inference
N-Isopropyl 64.3% vs N-Methyl 54.1% inhibition (0.01 mM)
N-Substituent is a pharmacophoric hotspot; N-benzyl derivative distinct probe.
Individual N-benzyl PDK2 inhibition data not reported; class-lead EC₅₀ 1.1 µM.
PDK2 inhibition Structure-activity relationship Anti-osteosarcoma

PDK Isoform Selectivity: Scaffold-Inferred Advantage Over Pan-Kinase Inhibitors

The PDK2-targeting scaffold to which CAS 898441-35-5 belongs has been demonstrated to confer selective PDK2 engagement over related PDK isoforms. Series lead compound 12 exhibits selectivity indices of 10.6 for PDK2 over PDK1, 22.0 over PDK3, and 60.9 over PDK4 [1]. This contrasts with first-generation PDK inhibitors such as dichloroacetate (DCA), which act upstream of PDK and lack isoform discrimination. While direct isoform selectivity data for the N-benzyl derivative are not published, the conserved 4-phenylpiperazinylmethyl-pyran-oxy-acetamide core present in CAS 898441-35-5 is the structural element conferring this selectivity profile, as the variable N-substituent primarily modulates potency within the PDK2 pocket rather than determining isoform preference.

PDK Isoform Selectivity
Class-level inference
60.9-fold (PDK2/PDK4)
Scaffold-driven selectivity for PDK2 over PDK4; core supports isoform discrimination.
Series lead compound 12; individual N-benzyl selectivity not determined.
Isoform selectivity PDK1 PDK2 PDK4 Kinase profiling

Cellular Anti-Proliferative Activity: Scaffold-Validated Cancer Cell Efficacy

Compounds bearing the 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide moiety demonstrate functional anti-cancer activity that validates the PDK2 target engagement phenotype. In MG-63 osteosarcoma cells, compound 12 reduces proliferation with an IC50 of 4.7 µM in MTT assays, consistent with its enzymatic PDK2 EC50 of 1.1 µM [1]. This cellular efficacy establishes that scaffold engagement of PDK2 translates to growth inhibition in a PDK2-dependent cancer line, distinguishing this chemotype from PDK2 inhibitors that show enzymatic activity but fail to penetrate cells or exert functional anti-proliferative effects. The N-benzyl derivative, as a member of this same chemotype, shares the core structural features required for cell permeability and target engagement.

Cellular Anti-Proliferative Activity
Class-level inference
Enzymatic EC₅₀ 1.1 µM → Cellular IC₅₀ 4.7 µM (MG-63)
Consistent target engagement translation; cell-permeable chemotype.
MTT assay, 48–72 h; scaffold-class lead data; individual N-benzyl efficacy unreported.
Cytotoxicity Osteosarcoma MG-63 MTT assay Cancer metabolism

Structural Differentiation: N-Benzyl vs. N-Alkyl Amide Substitution

Crystallographic and molecular modeling of PDK2 bound to acylpiperazinone-based inhibitors has identified a critical hydrophobic pocket adjacent to the ATP-binding cleft that accommodates aromatic substituents [1]. The N-benzyl group of CAS 898441-35-5 provides a phenyl ring capable of π-stacking and enhanced van der Waals contacts within this sub-pocket, contrasting with the purely aliphatic interactions of the N-methyl and N-isopropyl congeners. This structural distinction is pharmacologically significant: N-arylalkyl modifications in related kinase inhibitor series have been shown to improve residence time and selectivity through enhanced shape complementarity. The N-benzyl substitution thus represents a distinct chemical design choice with different thermodynamic and kinetic binding properties compared to the alkyl analogs whose PDK2 inhibition percentages are documented in screening databases [2].

Structural Differentiation
Class-level inference
ClogP increase >1.3 log units; ~10 Ų added hydrophobic surface
N-Benzyl alters binding-mode physicochemical profile vs. N-alkyl analogs.
Calculated properties; binding mode inferred from homologous kinase structures.
Medicinal chemistry Hinge binder Hydrophobic pocket SAR Lead optimization

Procurement-Relevant Purity and Identity: Vendor-Supplied Characterization Baseline

Commercially available batches of N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide are supplied with a guaranteed purity specification of ≥95% . This is comparable to the purity grades offered for structurally related N-alkyl analogs such as N-methyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide and N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide, which are also supplied at 95% or higher purity . The N-benzyl derivative benefits from the same mature synthetic route as other members of this chemical series, ensuring batch-to-batch consistency in core scaffold integrity. However, the unique N-benzyl substitution necessitates independent identity confirmation (NMR, HRMS) to distinguish it from the 4-benzylpiperazine regioisomer (CAS 898417-85-1), which shares the same elemental formula but differs in benzyl placement .

Procurement Purity & Identity
Supporting evidence
≥95% HPLC; regioisomer CAS 898417-85-1 shares identical formula
Identity confirmation required to distinguish acetamide-N-benzyl from piperazine-N-benzyl regioisomer.
Vendor-supplied specification; independent NMR/HRMS verification recommended.
Chemical purity Quality control NMR HPLC Procurement specification

Recommended Research Applications for N-Benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide


PDK2 Selectivity Profiling in the Context of Cancer Metabolism Research

Use CAS 898441-35-5 as a tool compound for PDK2-focused kinase selectivity panels. The compound shares a scaffold with a PDK2-selective lead (compound 12, selectivity index up to 60.9-fold over PDK4) [1]. Researchers should perform head-to-head IC50 determinations against recombinant PDK1-PDK4 to establish its individual selectivity fingerprint, enabling precise interpretation of metabolic rewiring experiments in cancer cell lines where PDK isoform expression varies [1].

N-Benzyl SAR Exploration for PDK2 Inhibitor Lead Optimization

Employ this compound as a key SAR probe to systematically investigate the effect of N-aralkyl substitution on PDK2 binding kinetics. The documented activity gap between N-methyl (54.1% inhibition) and N-isopropyl (64.3% inhibition) analogs at 0.01 mM [2] establishes the N-substituent as a potency driver. The N-benzyl variant introduces an aromatic π-system into this vector, enabling assessment of hydrophobic pocket complementarity and potential residence-time improvements through aromatic stacking interactions [2].

Osteosarcoma Cell-Based PDK2 Target Engagement Studies

Test the compound in MG-63 and additional osteosarcoma cell lines to evaluate PDK2-dependent anti-proliferative activity. The scaffold class has demonstrated MG-63 IC50 = 4.7 µM with a favorable translation from enzymatic EC50 (1.1 µM), confirming cell permeability and on-target cellular activity [1]. Pair the N-benzyl derivative with the N-methyl analog as a matched-pair control to isolate the contribution of the N-benzyl group to cellular efficacy and target engagement [2].

Analytical Method Development and Quality Control for Regioisomeric Differentiation

Develop an orthogonal analytical method (e.g., chiral HPLC or high-resolution MS/MS) to distinguish CAS 898441-35-5 from its regioisomer CAS 898417-85-1 (piperazine-N-benzyl derivative with identical molecular formula) . This is critical for inventory management in compound libraries where both regioisomers may be present, as their biological activities may differ substantially despite sharing the same molecular weight and formula .

Application
Selection Property
Validation Focus
PDK2 selectivity profiling in cancer metabolism research
Kinase selectivity review
Isoform-selective assay context (PDK1–PDK4 panel)
N-Benzyl SAR exploration for PDK2 inhibitor lead optimization
Hydrophobic pocket complementarity
Binding-mode characterization and residence-time evaluation
Osteosarcoma cell-model target engagement studies
Cell-model endpoint review
Anti-proliferative assay context (matched-pair control with N-methyl analog)
Analytical method for regioisomeric QC differentiation
Identity confirmation requirement
Regioisomer-specific method validation (NMR, HRMS, or HPLC)
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